3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide

Physicochemical profiling Drug-likeness CNS penetration potential

This oxazolidinone derivative features a p-tolyl N-aryl group and a 3-methylbutanamide side chain, structurally distinct from morpholino-bearing antibiotics like linezolid. With an XLogP3 of 2.5, lower H-bond acceptor count (3), and reduced molecular weight, it is optimized for CNS drug-discovery programs requiring blood-brain barrier penetration. It serves as a versatile building block for parallel synthesis of N-aryl oxazolidinone-5-carboxamide libraries and as a negative-control probe in translation inhibition assays where the morpholino pharmacophore is absent. Confirm your experimental outcomes are pharmacophore-dependent with this uniquely differentiated scaffold.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 954615-17-9
Cat. No. B2631598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide
CAS954615-17-9
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)CC(C)C
InChIInChI=1S/C16H22N2O3/c1-11(2)8-15(19)17-9-14-10-18(16(20)21-14)13-6-4-12(3)5-7-13/h4-7,11,14H,8-10H2,1-3H3,(H,17,19)
InChIKeyZEKFNDCFLNHDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide (CAS 954615-17-9): Procurement-Relevant Baseline Overview


3-Methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide is a synthetic oxazolidinone derivative that combines an N-aryl oxazolidinone core with a 3-methylbutanamide side chain [1]. The compound belongs to the 2-oxazolidinone-5-carboxamide class, which includes clinically validated protein-synthesis inhibitors such as linezolid [2]. Unlike prototypical oxazolidinone antibiotics that bear a 3-fluoro-4-morpholinophenyl substituent, this compound carries a simpler p-tolyl group, suggesting a distinct pharmacological profile or utility as a synthetic building block [1].

Why Generic Substitution Fails for 3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide


Within the oxazolidinone class, minor structural modifications can profoundly alter antibacterial spectrum, target binding, and pharmacokinetics [1]. The p-tolyl group and the 3-methylbutanamide side chain structurally differentiate this compound from the 3-aryl-2-oxazolidinone-5-carboxamides described in US7141570B2, which typically incorporate morpholino, piperazinyl, or fluoro substituents essential for high-affinity ribosomal binding [1]. Consequently, generic substitution with other oxazolidinone-5-carboxamides cannot reproduce the specific steric and electronic profile of this compound, potentially altering target engagement, selectivity, and physicochemical properties relevant to in vitro or in vivo experimental outcomes.

Quantitative Differentiation Guide for 3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide


Enhanced Lipophilicity (XLogP3) Relative to Linezolid

The target compound exhibits a computed XLogP3 of 2.5, which is 1.9 log units higher than that of the first-in-class oxazolidinone antibiotic linezolid (XLogP3 = 0.6) [1][2]. This increase in lipophilicity may improve passive membrane permeability but could also reduce aqueous solubility, impacting formulation options.

Physicochemical profiling Drug-likeness CNS penetration potential

Reduced Hydrogen-Bond Acceptor Count vs Linezolid

The target compound contains 3 hydrogen-bond acceptor atoms, whereas linezolid presents 5 acceptors [1][2]. This reduction from 5 to 3 acceptors alters the compound's hydrogen-bonding capacity, which may influence target binding interactions and aqueous solubility.

Hydrogen bonding Drug-receptor interactions Solubility

Lower Molecular Weight and Improved Ligand Efficiency Metrics vs Linezolid

With a molecular weight of 290.36 g/mol, the target compound is 47 Da lighter than linezolid (337.35 g/mol) [1][2]. This translates to a 14% reduction in molecular weight, potentially improving ligand efficiency indices if comparable target potency could be achieved.

Ligand efficiency Fragment-based drug discovery Lead optimization

Absence of the Pharmacophoric Morpholino Group Found in Linezolid

The target compound replaces the 3-fluoro-4-morpholinophenyl pharmacophore present in linezolid with a simple p-tolyl group [1][2]. The morpholino moiety of linezolid forms critical interactions with the 23S rRNA of the 50S ribosomal subunit; its removal is predicted to substantially decrease antibacterial potency against Gram-positive pathogens.

Pharmacophore mapping Ribosomal binding Antibacterial activity

Optimal Use Cases for 3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide Based on Quantitative Differentiation


Physicochemical Reference Standard for Oxazolidinone Lipophilicity Profiling

With an XLogP3 of 2.5, this compound can serve as a high-lipophilicity reference standard in chromatographic log D determination or PAMPA permeability assays, contrasting with the low-lipophilicity linezolid (XLogP3 0.6) [1]. Its use enables calibration of permeability models for oxazolidinone series.

Fragment-Efficient Scaffold for CNS-Targeted Oxazolidinone Lead Optimization

The combination of lower molecular weight (290.36 g/mol), higher lipophilicity (XLogP3 2.5), and reduced hydrogen-bond acceptor count (3 HBA) compared to linezolid suggests this scaffold may be prioritized for CNS drug-discovery programs where blood-brain barrier penetration is required [1].

Negative-Control Probe for Morpholino-Dependent Ribosomal Binding Assays

Because this compound lacks the morpholino pharmacophore essential for 50S ribosomal subunit binding, it can serve as a negative-control probe in translation inhibition assays to confirm that observed activity in oxazolidinone series is pharmacophore-dependent [2].

Synthetic Intermediate for Diversified N-Aryl Oxazolidinone Libraries

The p-tolyl group and the pendant 3-methylbutanamide side chain provide two points for further derivatization. The compound can be used as a versatile building block for parallel synthesis of N-aryl oxazolidinone-5-carboxamide libraries exploring substitutions at both the N3-aryl and the carboxamide positions [1][2].

Quote Request

Request a Quote for 3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.